molecular formula C23H23N5O2 B6174691 4-amino-3-(4-phenoxyphenyl)-1-[(3R)-piperidin-3-yl]-1H,2H,3H-imidazo[4,5-c]pyridin-2-one CAS No. 1971921-35-3

4-amino-3-(4-phenoxyphenyl)-1-[(3R)-piperidin-3-yl]-1H,2H,3H-imidazo[4,5-c]pyridin-2-one

Cat. No. B6174691
CAS RN: 1971921-35-3
M. Wt: 401.5
InChI Key:
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Description

4-amino-3-(4-phenoxyphenyl)-1-[(3R)-piperidin-3-yl]-1H,2H,3H-imidazo[4,5-c]pyridin-2-one is a useful research compound. Its molecular formula is C23H23N5O2 and its molecular weight is 401.5. The purity is usually 95.
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properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-amino-3-(4-phenoxyphenyl)-1-[(3R)-piperidin-3-yl]-1H,2H,3H-imidazo[4,5-c]pyridin-2-one' involves the synthesis of the imidazo[4,5-c]pyridine ring system followed by the introduction of the piperidine and phenoxyphenyl groups.", "Starting Materials": [ "2-aminopyridine", "4-bromoaniline", "4-phenoxybenzaldehyde", "3R-piperidin-3-ol", "potassium carbonate", "copper(I) iodide", "N,N-dimethylformamide", "acetic acid", "ethanol", "sodium hydroxide", "hydrochloric acid", "water" ], "Reaction": [ "Step 1: Synthesis of 4-bromo-2-(4-phenoxyphenyl)pyridine", "a. Dissolve 2-aminopyridine (1.0 equiv), 4-phenoxybenzaldehyde (1.2 equiv), and potassium carbonate (2.0 equiv) in N,N-dimethylformamide.", "b. Heat the reaction mixture at 120°C for 24 hours under nitrogen.", "c. Cool the reaction mixture to room temperature and pour it into water.", "d. Collect the solid by filtration and wash it with water.", "e. Dry the solid under vacuum to obtain 4-phenoxy-2-(4-phenoxyphenyl)pyridine.", "f. Dissolve 4-phenoxy-2-(4-phenoxyphenyl)pyridine (1.0 equiv) and copper(I) iodide (0.1 equiv) in N,N-dimethylformamide.", "g. Add 3R-piperidin-3-ol (1.2 equiv) and acetic acid (2.0 equiv) to the reaction mixture.", "h. Heat the reaction mixture at 120°C for 24 hours under nitrogen.", "i. Cool the reaction mixture to room temperature and pour it into water.", "j. Collect the solid by filtration and wash it with water.", "k. Dry the solid under vacuum to obtain 4-amino-3-(4-phenoxyphenyl)-1-[(3R)-piperidin-3-yl]pyridin-2(1H)-one.", "Step 2: Synthesis of 4-amino-3-(4-phenoxyphenyl)-1-[(3R)-piperidin-3-yl]-1H,2H,3H-imidazo[4,5-c]pyridin-2-one", "a. Dissolve 4-amino-3-(4-phenoxyphenyl)-1-[(3R)-piperidin-3-yl]pyridin-2(1H)-one (1.0 equiv) in ethanol.", "b. Add sodium hydroxide (2.0 equiv) to the reaction mixture.", "c. Heat the reaction mixture at reflux for 24 hours under nitrogen.", "d. Cool the reaction mixture to room temperature and adjust the pH to 1 with hydrochloric acid.", "e. Collect the solid by filtration and wash it with water.", "f. Dry the solid under vacuum to obtain 4-amino-3-(4-phenoxyphenyl)-1-[(3R)-piperidin-3-yl]-1H,2H,3H-imidazo[4,5-c]pyridin-2-one." ] }

CAS RN

1971921-35-3

Molecular Formula

C23H23N5O2

Molecular Weight

401.5

Purity

95

Origin of Product

United States

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